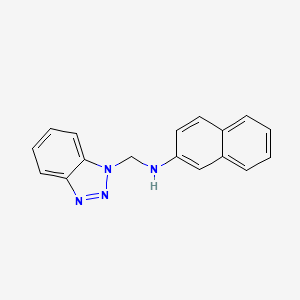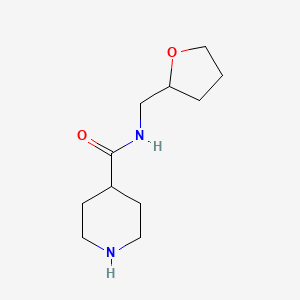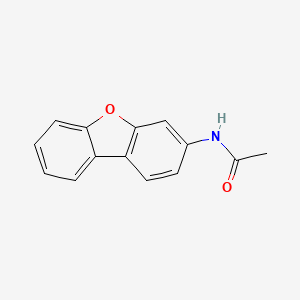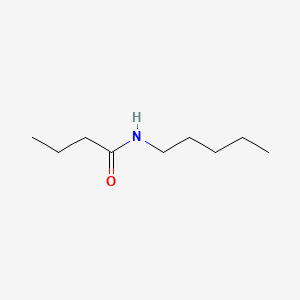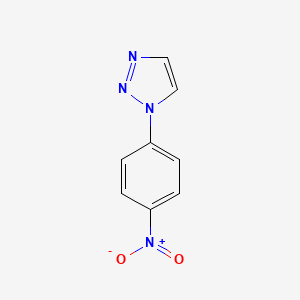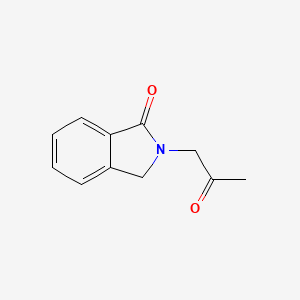
2-(2-Oxopropyl)isoindolin-1-one
Overview
Description
2-(2-Oxopropyl)isoindolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. The compound’s structure consists of an isoindolinone core with a 2-oxopropyl group attached to the nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(2-Oxopropyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows docked pose stability, indicating a strong interaction with CDK7 .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound can potentially halt the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The inhibition of CDK7 by this compound can lead to the suppression of cell cycle progression, resulting in the inhibition of cancer cell proliferation . This makes isoindolin-1-one moieties good candidates for anti-cancer action .
Biochemical Analysis
Biochemical Properties
Isoindolin-1-ones, including 2-(2-Oxopropyl)isoindolin-1-one, have been found to exhibit significant anti-viral activities . They interact with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, they have been found to interact with defense-related enzymes, leading to increased potentiation of these enzymes . The 2-oxopropyl groups in this compound at the N-2 position may increase inhibitory activities .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to downregulate the expression of the NtHsp70 protein, which may induce resistance in tobacco against the viral pathogen TMV .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for its activity . The 2-oxopropyl groups in this compound at the N-2 position may increase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopropyl)isoindolin-1-one can be achieved through various methods. One common approach involves the copper-catalyzed multicomponent cascade cyclization using readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts . This method offers good functional group compatibility and yields a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields.
Another method involves the ultrasonic-assisted synthesis of isoindolinone derivatives from 3-alkylidenephtalides . This practical synthesis is characterized by high efficiency and yields, and it can be performed on a multigram scale.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted isoindolinones, hydroxyisoindolinones, and aminoisoindolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxopropyl)isoindolin-1-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-oxopropyl)isoindolin-1-one include other isoindolinone derivatives, such as:
Pagoclone: An anxiolytic drug with a similar isoindolinone core.
Pazinaclone: A sedative drug with a related structure.
Zopiclone: A clinically useful sedative with an isoindolinone moiety.
Uniqueness
This compound is unique due to its specific 2-oxopropyl substitution, which enhances its biological activity and makes it a valuable scaffold for drug development. The presence of the 2-oxopropyl group at the N-2 position increases its inhibitory activities against certain enzymes and pathogens .
Properties
IUPAC Name |
2-(2-oxopropyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGQHWVHARAHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


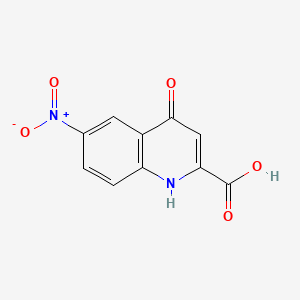
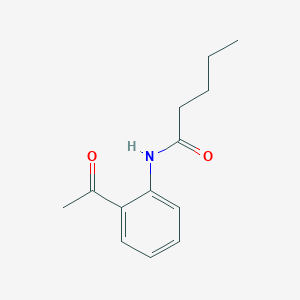
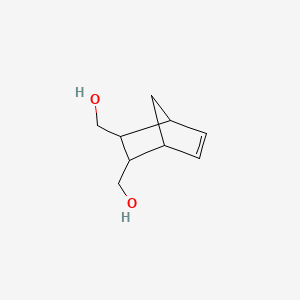
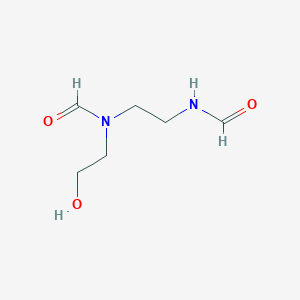
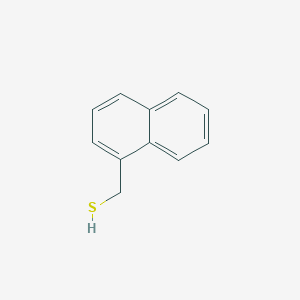

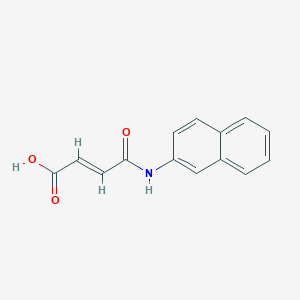
![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)
![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)
